Dde Biotin-PEG4-Alkyne Enables Superior Depth of Proteome Coverage in O-GlcNAc Proteomics Compared to PC, DADPS, and Diazo Analogs
In a head-to-head evaluation of four cleavable biotin-alkyne probes for site-specific O-GlcNAc proteomics in mouse brain lysates, workflows utilizing Dde-biotin-alkyne identified 878 O-GlcNAcylated proteins, which was the highest number among the tested probes [1]. This outperformed PC-biotin-alkyne, DADPS-biotin-alkyne, and Diazo-biotin-alkyne, demonstrating its superior analytical performance in a complex biological sample [1].
| Evidence Dimension | Number of Unique O-GlcNAcylated Proteins Identified |
|---|---|
| Target Compound Data | 878 proteins |
| Comparator Or Baseline | PC-biotin-alkyne, DADPS-biotin-alkyne, Diazo-biotin-alkyne (lower numbers, specific counts not disclosed in abstract) |
| Quantified Difference | Dde-biotin-alkyne workflow identified the highest number of O-GlcNAcylated proteins among the four probes tested. |
| Conditions | Chemoenzymatic labeling and click chemistry-based analytical workflow; evaluation performed using mouse brain lysates; analysis by high-resolution mass spectrometry. |
Why This Matters
For proteomics researchers, the ability to identify more O-GlcNAcylated proteins directly translates to a more comprehensive dataset and a higher likelihood of discovering novel, functionally relevant modification sites, making Dde Biotin-PEG4-Alkyne the preferred choice for maximizing experimental depth.
- [1] Comprehensive Evaluation of Cleavable Bioorthogonal Probes for Site-Specific O-GlcNAc Proteomics. Molecular & Cellular Proteomics, 2025, 24(10), 101064. DOI: 10.1016/j.mcpro.2025.101064 View Source
